molecular formula C14H11N3O6 B12382906 Hexokinase 2 inhibitor 1

Hexokinase 2 inhibitor 1

Cat. No.: B12382906
M. Wt: 317.25 g/mol
InChI Key: OQNGYRBQYWPKIC-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexokinase 2 inhibitor 1 is a small molecule designed to inhibit the activity of hexokinase 2, an enzyme that plays a crucial role in glucose metabolism and is often overexpressed in cancer cells. By targeting hexokinase 2, this inhibitor aims to disrupt the metabolic pathways that cancer cells rely on for growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexokinase 2 inhibitor 1 involves a sustainable, single-step process facilitated through direct amidation of an ester with an amine under transition-metal-free conditions. This reaction is carried out at ambient temperature and yields the desired compound with high efficiency .

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is scaled up to accommodate larger quantities. The process is optimized to ensure high yield and purity, with minimal environmental impact. The use of column chromatography is avoided, and alternative separation techniques are employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Hexokinase 2 inhibitor 1 primarily undergoes amidation reactions during its synthesis. It may also participate in other organic reactions such as oxidation, reduction, and substitution, depending on the specific functional groups present in its structure .

Common Reagents and Conditions:

Major Products: The major product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexokinase 2 inhibitor 1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Hexokinase 2 inhibitor 1 exerts its effects by binding to the active site of hexokinase 2, thereby inhibiting its enzymatic activity. This inhibition disrupts the glycolytic pathway, leading to a decrease in ATP production and an increase in oxidative stress within cancer cells. The compound also induces apoptosis by causing the loss of mitochondrial membrane potential and promoting mitophagy .

Comparison with Similar Compounds

Hexokinase 2 inhibitor 1 is unique in its high affinity and selectivity for hexokinase 2 compared to other similar compounds. Some of the similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures, binding affinities, and specific applications .

Properties

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

4-nitro-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11N3O6/c18-11-6-3-9(12(19)13(11)20)7-15-16-14(21)8-1-4-10(5-2-8)17(22)23/h1-7,18-20H,(H,16,21)/b15-7+

InChI Key

OQNGYRBQYWPKIC-VIZOYTHASA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C(=C(C=C2)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C(=C(C=C2)O)O)O)[N+](=O)[O-]

Origin of Product

United States

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